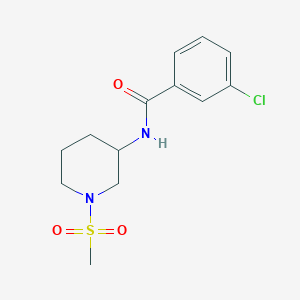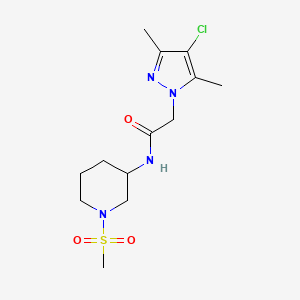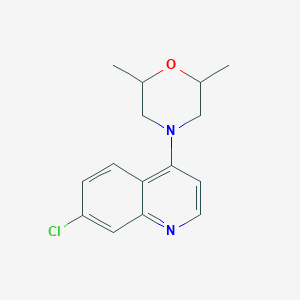
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSMP is a synthetic compound that belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one limitation of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, including the development of new drugs for the treatment of various neurological disorders, the investigation of its potential use as an antioxidant and anti-inflammatory agent, and the study of its potential effects on other neurotransmitters and enzymes. Additionally, further studies are needed to determine the safety and toxicity of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in various applications.
Méthodes De Synthèse
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a palladium catalyst. Another method involves the reaction of N-(2-chloroethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a copper catalyst.
Applications De Recherche Scientifique
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit potent inhibitory effects on the activity of certain enzymes, such as the enzyme that is responsible for the breakdown of the neurotransmitter dopamine. This makes N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(21,22)11-9-17-16(20)14-8-5-10-18(14)15(19)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXYCPISDJJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)


![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)
![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)

![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)

